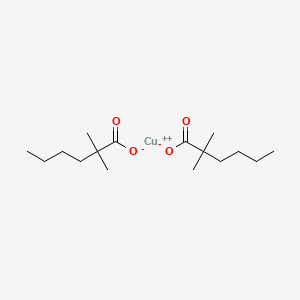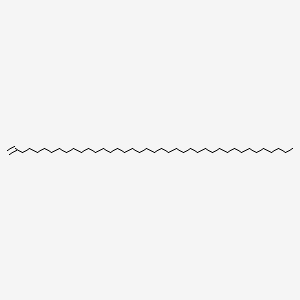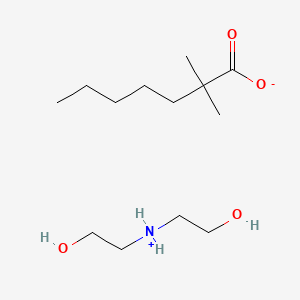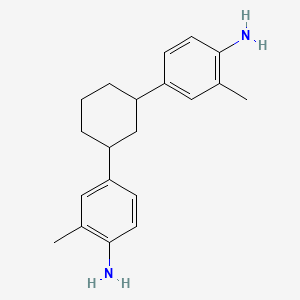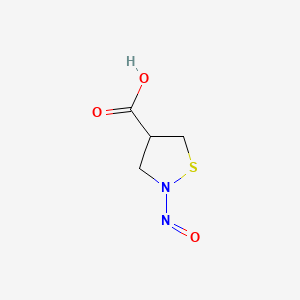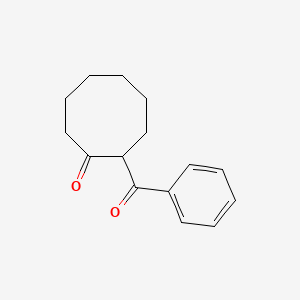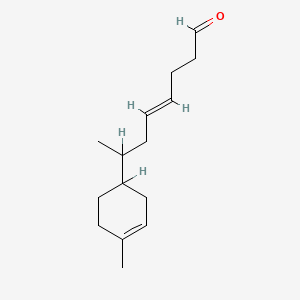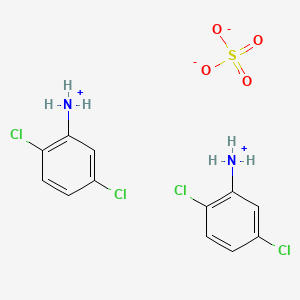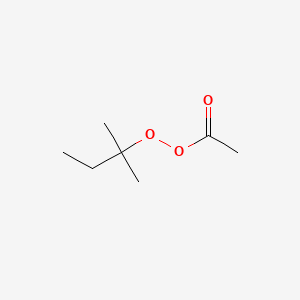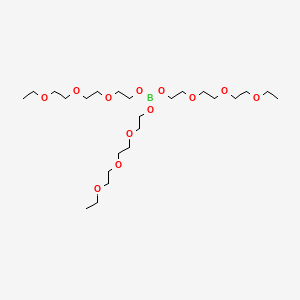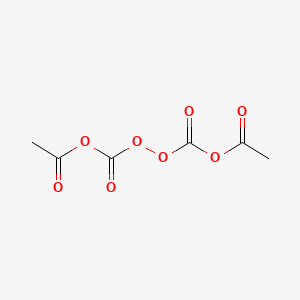
Diacetic peroxydicarbonic dianhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diacetic peroxydicarbonic dianhydride is a chemical compound with the molecular formula C6H6O8 It is known for its unique structure, which includes two acetyloxycarbonyl groups linked by a peroxy bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diacetic peroxydicarbonic dianhydride typically involves the reaction of acetic anhydride with hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxy bond. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Diacetic peroxydicarbonic dianhydride undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of various organic substrates.
Reduction: Under specific conditions, it can be reduced to form simpler compounds.
Substitution: The acetyloxycarbonyl groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sulfuric acid, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized based on the desired reaction pathway and product.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce a variety of functionalized organic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, diacetic peroxydicarbonic dianhydride is used as an oxidizing agent in organic synthesis. Its ability to introduce peroxy bonds makes it valuable for the synthesis of complex organic molecules.
Biology
In biological research, the compound’s oxidative properties are utilized in studies involving oxidative stress and its effects on biological systems. It can also be used to modify biomolecules for various experimental purposes.
Medicine
Industry
In the industrial sector, this compound is used in the production of polymers and other materials that require specific oxidative properties. Its role as an oxidizing agent makes it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of diacetic peroxydicarbonic dianhydride involves the formation of reactive oxygen species (ROS) through the cleavage of the peroxy bond. These ROS can then interact with various molecular targets, leading to oxidative modifications. The pathways involved in these reactions depend on the specific context and conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Di-D-fructose dianhydrides: These compounds are structurally similar but differ in their functional groups and applications.
Perylenetetracarboxylic dianhydride: Another compound with a similar anhydride structure but different chemical properties and uses.
Naphthalenetetracarboxylic dianhydride: Shares structural similarities but is used in different industrial applications.
Uniqueness
Diacetic peroxydicarbonic dianhydride is unique due to its dual acetyloxycarbonyl groups linked by a peroxy bond, which imparts distinct oxidative properties. This makes it particularly valuable in applications requiring strong oxidizing agents.
Propiedades
Número CAS |
71463-46-2 |
|---|---|
Fórmula molecular |
C6H6O8 |
Peso molecular |
206.11 g/mol |
Nombre IUPAC |
acetyloxycarbonylperoxycarbonyl acetate |
InChI |
InChI=1S/C6H6O8/c1-3(7)11-5(9)13-14-6(10)12-4(2)8/h1-2H3 |
Clave InChI |
JEAIVVDKUUARLF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(=O)OOC(=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


